

Application Notes and Protocols for Avermectin Formulation Development

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Compound of Interest

Compound Name: Avermectin

Cat. No.: B7782182

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Introduction

Avermectins are a class of 16-membered macrocyclic lactones derived from the soil actinomycete *Streptomyces avermitilis*[1][2]. They exhibit potent anthelmintic and insecticidal properties, making them crucial in veterinary and human medicine, as well as agriculture[1][2]. The discovery of **Avermectin** was awarded the 2015 Nobel Prize in Physiology or Medicine[1]. Ivermectin, a derivative of **Avermectin** B1, is the most commonly used compound from this class[2].

A primary challenge in the experimental use and clinical application of **Avermectin** is its poor water solubility (Biopharmaceutics Classification System Class II), which can limit its bioavailability and efficacy[3]. Consequently, significant research has focused on developing novel formulations to enhance its solubility, stability, and delivery to target sites. These formulations range from oral and topical preparations to advanced nano-delivery systems for parenteral administration.

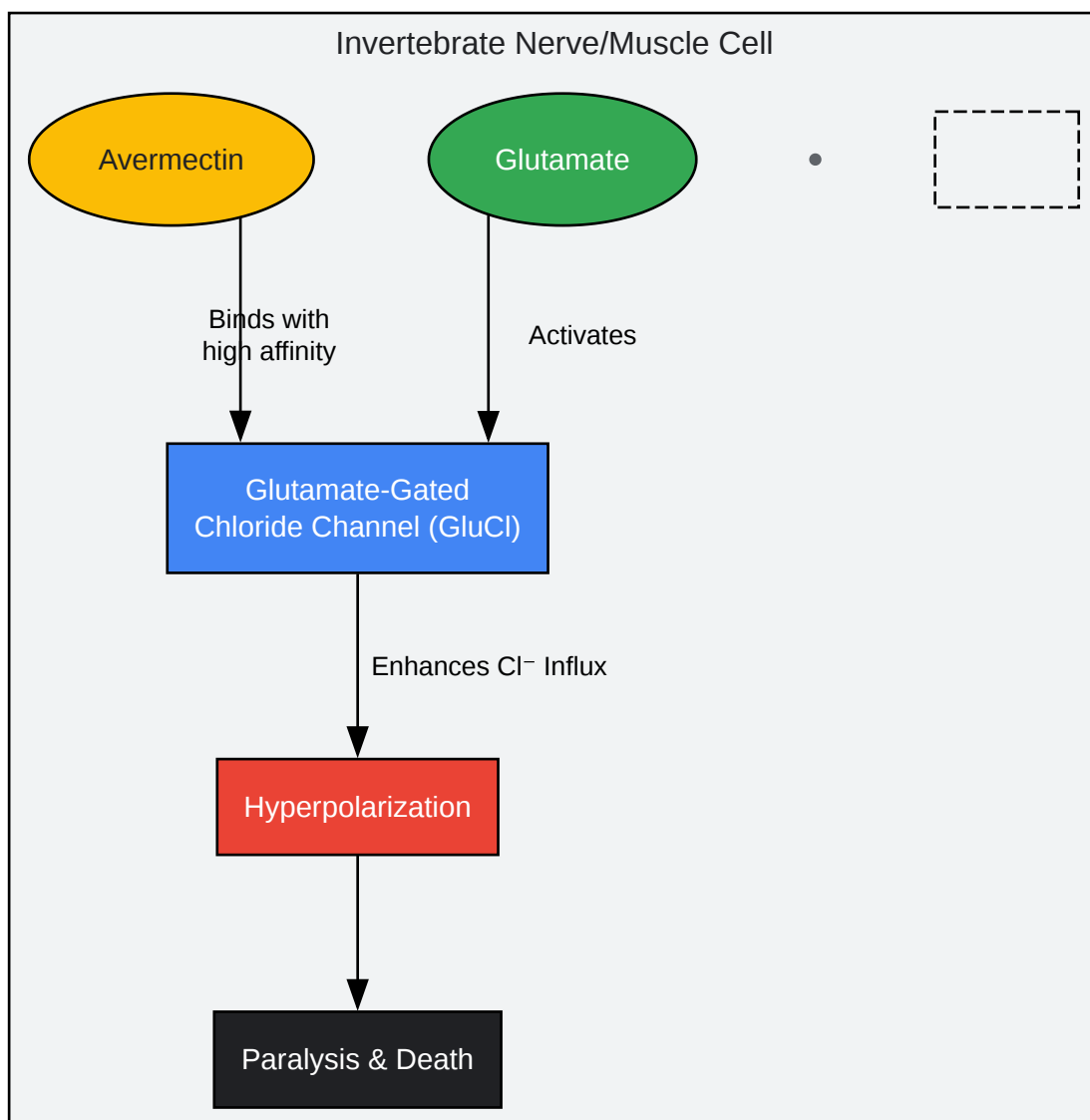
This document provides detailed application notes and protocols for the development and characterization of various **Avermectin** formulations for experimental use.

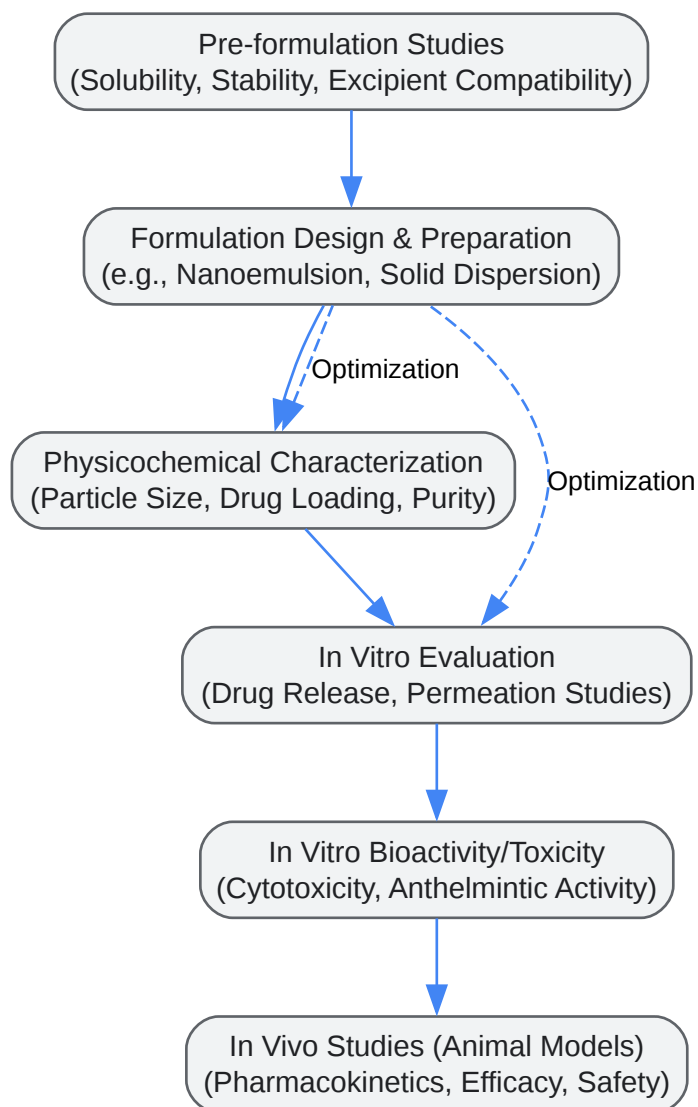
Mechanism of Action

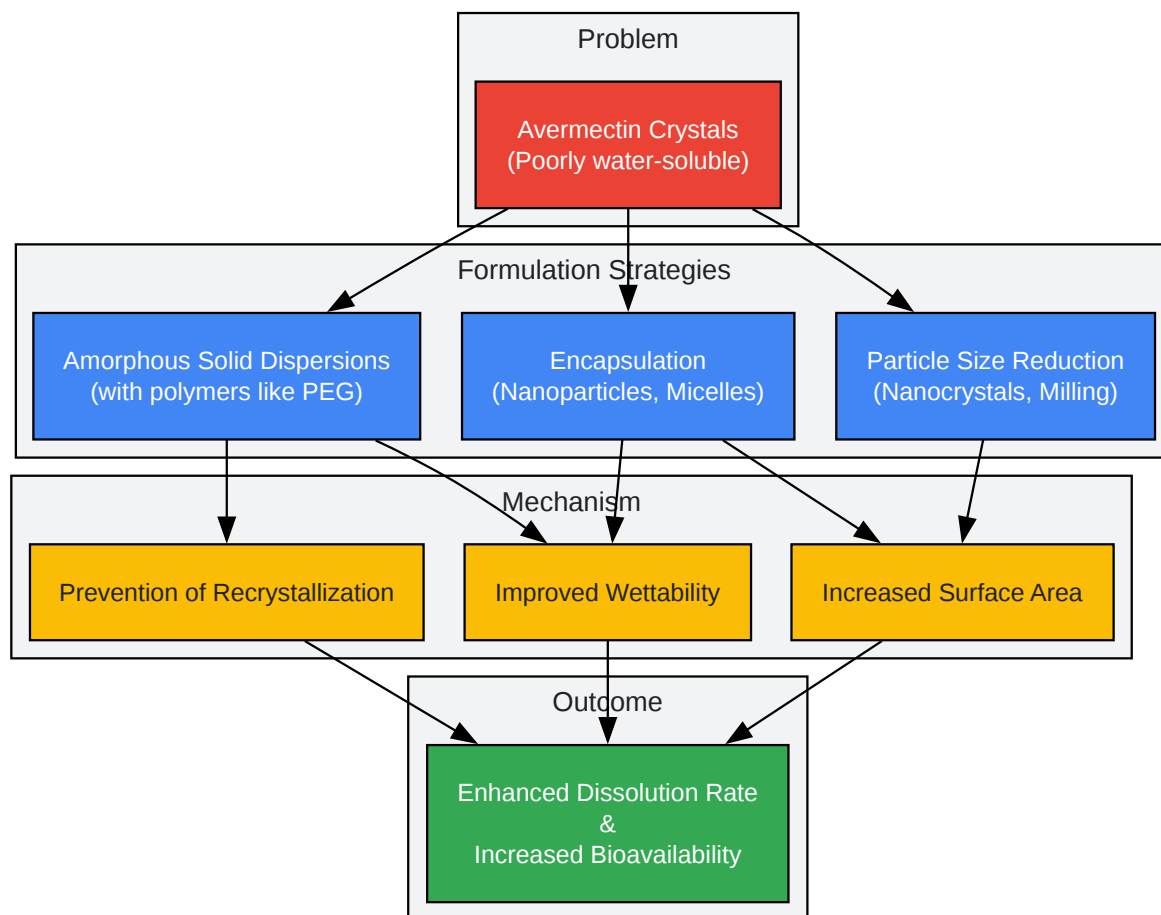
Avermectin's primary mode of action in invertebrates is the blockade of electrical signal transmission in nerve and muscle cells. It achieves this by potentiating the effect of glutamate at glutamate-gated chloride channels (GluCl_s), which are unique to protostome invertebrates[1][2][4]. This binding increases the permeability of the cell membrane to chloride ions, leading to an influx of Cl⁻. The influx causes hyperpolarization of the nerve or muscle cell, ultimately resulting in paralysis and death of the parasite[1][2][5]. Mammals lack these specific GluCl_s, which accounts for the high safety profile of **Avermectin** at therapeutic doses[1][2].

Avermectin may also have minor effects on gamma-aminobutyric acid (GABA) gated chloride channels[4][5].

Recent studies suggest **Avermectin** may also possess anti-inflammatory, antiviral, and anticancer properties, potentially through the modulation of pathways like the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways[2].







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